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molecular formula C11H21ClO B3422596 (+)-Chloromethyl menthyl ether CAS No. 26127-08-2

(+)-Chloromethyl menthyl ether

Cat. No. B3422596
M. Wt: 204.73 g/mol
InChI Key: XOPLTFUYFXWFGB-OUAUKWLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04568700

Procedure details

3.0 g (0.1 mole) of paraformaldehyde were stirred at 0°-5° C. with 15.6 g (0.1 mole) of (+) Menthol in 1,1,2-trichloroethane and HCl gas was passed for 2 hours. The product was further diluted to 1M concentration.
Quantity
3 g
Type
reactant
Reaction Step One
Name
(+) Menthol
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C=O.[CH3:3][CH:4]1[CH2:9][C@H:8]([OH:10])[C@@H:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5]1.[Cl:14][CH:15](Cl)CCl>Cl>[Cl:14][CH2:15][O:10][CH:8]1[CH:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5][CH:4]([CH3:3])[CH2:9]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C=O
Name
(+) Menthol
Quantity
15.6 g
Type
reactant
Smiles
CC1CC[C@@H]([C@H](C1)O)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The product was further diluted to 1M concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCOC1CC(CCC1C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04568700

Procedure details

3.0 g (0.1 mole) of paraformaldehyde were stirred at 0°-5° C. with 15.6 g (0.1 mole) of (+) Menthol in 1,1,2-trichloroethane and HCl gas was passed for 2 hours. The product was further diluted to 1M concentration.
Quantity
3 g
Type
reactant
Reaction Step One
Name
(+) Menthol
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C=O.[CH3:3][CH:4]1[CH2:9][C@H:8]([OH:10])[C@@H:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5]1.[Cl:14][CH:15](Cl)CCl>Cl>[Cl:14][CH2:15][O:10][CH:8]1[CH:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5][CH:4]([CH3:3])[CH2:9]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C=O
Name
(+) Menthol
Quantity
15.6 g
Type
reactant
Smiles
CC1CC[C@@H]([C@H](C1)O)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The product was further diluted to 1M concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCOC1CC(CCC1C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04568700

Procedure details

3.0 g (0.1 mole) of paraformaldehyde were stirred at 0°-5° C. with 15.6 g (0.1 mole) of (+) Menthol in 1,1,2-trichloroethane and HCl gas was passed for 2 hours. The product was further diluted to 1M concentration.
Quantity
3 g
Type
reactant
Reaction Step One
Name
(+) Menthol
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C=O.[CH3:3][CH:4]1[CH2:9][C@H:8]([OH:10])[C@@H:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5]1.[Cl:14][CH:15](Cl)CCl>Cl>[Cl:14][CH2:15][O:10][CH:8]1[CH:7]([CH:11]([CH3:13])[CH3:12])[CH2:6][CH2:5][CH:4]([CH3:3])[CH2:9]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C=O
Name
(+) Menthol
Quantity
15.6 g
Type
reactant
Smiles
CC1CC[C@@H]([C@H](C1)O)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CCl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The product was further diluted to 1M concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCOC1CC(CCC1C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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